molecular formula C8H7N3O2S B6238672 6-methyl-5-nitro-1,3-benzothiazol-2-amine CAS No. 98114-44-4

6-methyl-5-nitro-1,3-benzothiazol-2-amine

Cat. No.: B6238672
CAS No.: 98114-44-4
M. Wt: 209.2
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Description

6-methyl-5-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-nitro-1,3-benzothiazol-2-amine typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst. One efficient method uses nano-BF3/SiO2 as a reusable heterogeneous catalyst under mild conditions . The reaction proceeds with high yields and short reaction times, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer scalability and efficiency, essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-nitro-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under mild to moderate conditions, ensuring the stability of the benzothiazole ring .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can be further modified to enhance their biological activity .

Scientific Research Applications

6-methyl-5-nitro-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-methylbenzothiazole
  • 5-nitro-1,2-benzothiazol-3-amine
  • 6-ethoxy-1,3-benzothiazole-2-amine

Uniqueness

6-methyl-5-nitro-1,3-benzothiazol-2-amine stands out due to its unique combination of a methyl group and a nitro group on the benzothiazole ring. This specific substitution pattern enhances its biological activity and makes it a valuable compound for further research and development .

Properties

CAS No.

98114-44-4

Molecular Formula

C8H7N3O2S

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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